Rubrophen

Description

Rubrophen is a metabolite identified in Ophiocordyceps sinensis (OS), a fungus renowned for its use in traditional medicine. Metabolomic studies have detected higher concentrations of this compound in the sclerotia (OSBSh) compared to the stroma (OSBSz) of OS using untargeted metabolomics . This compound is categorized among other bioactive metabolites, including sancycline, glycyrin, and geniposidic acid, which are implicated in antimicrobial, anti-inflammatory, and metabolic pathways .

Properties

CAS No. |

5664-34-6 |

|---|---|

Molecular Formula |

C22H20O6 |

Molecular Weight |

380.4 g/mol |

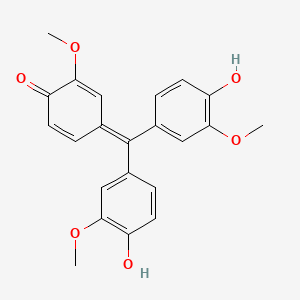

IUPAC Name |

4-[bis(4-hydroxy-3-methoxyphenyl)methylidene]-2-methoxycyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C22H20O6/c1-26-19-10-13(4-7-16(19)23)22(14-5-8-17(24)20(11-14)27-2)15-6-9-18(25)21(12-15)28-3/h4-12,23-24H,1-3H3 |

InChI Key |

PXKHQWSDWIEGLZ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C=CC1=O |

Canonical SMILES |

COC1=CC(=C(C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C=CC1=O |

Other CAS No. |

5664-34-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Rubrophen’s metabolic profile and contextual relevance are best understood through comparison with co-occurring metabolites in OS. Below is a detailed analysis of its similarities and distinctions with structurally or functionally related compounds:

Metabolomic Context and Abundance

Untargeted metabolomics identified this compound alongside 96 differentially expressed metabolites in OSBSh and OSBSz. Key compounds with higher abundance in OSBSh include:

- Sancycline : A tetracycline-class antibiotic with antimicrobial properties.

- Glycyrin: A phenolic compound from licorice, known for antioxidative and antimicrobial effects.

- Pirbuterol : A β2-adrenergic receptor agonist used as a bronchodilator.

- Geniposidic acid : An iridoid glycoside with anti-inflammatory and hepatoprotective activities.

In contrast, metabolites like epalrestat (an aldose reductase inhibitor) and 3-phenylpropanoic acid (a precursor for phenylpropanoid biosynthesis) were more abundant in OSBSz .

Functional and Pathway Associations

This compound is linked to pathways such as arginine biosynthesis and terpenoid backbone biosynthesis, which are critical for nitrogen metabolism and secondary metabolite production. Comparatively:

- Arginine : A common differentially expressed metabolite in both OSBSh and OSBSz, essential for ammonia detoxification and immune function .

- 4-Hydroxybenzaldehyde : Associated with lignin biosynthesis and antioxidant activity, abundant in OSBSh.

- Lumichrome : A riboflavin-derived molecule involved in photobiology and stress responses .

These associations suggest this compound may contribute to nitrogen utilization or stress adaptation in OS sclerotia, distinct from stroma-specific metabolites like epalrestat , which modulate carbohydrate metabolism .

Table 1: Comparative Abundance and Functions of this compound and Key Metabolites in Ophiocordyceps sinensis

| Compound | Abundance (OSBSh vs. OSBSz) | Known Functions/Pathways |

|---|---|---|

| This compound | Higher in OSBSh | Undetermined; linked to arginine biosynthesis |

| Sancycline | Higher in OSBSh | Antimicrobial, tetracycline-class antibiotic |

| Glycyrin | Higher in OSBSh | Antioxidant, antimicrobial |

| 4-Hydroxybenzaldehyde | Higher in OSBSh | Lignin biosynthesis, antioxidant |

| Epalrestat | Higher in OSBSz | Aldose reductase inhibition, diabetes therapy |

| Lumichrome | Common in both | Stress response, photobiology |

Structural and Analytical Challenges

Despite its detection, this compound’s structural elucidation remains unaddressed in the provided evidence. Analytical techniques such as nuclear magnetic resonance (NMR) or mass spectrometry (MS) fragmentation patterns are required for precise characterization . This gap contrasts with well-defined compounds like sancycline and geniposidic acid , whose structures and activities are documented in pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.